molecular formula C11H8F3N3O5S B2699411 2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide CAS No. 897622-48-9

2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide

Cat. No. B2699411
CAS RN: 897622-48-9
M. Wt: 351.26
InChI Key: IFPCVTTWEIAVGG-UHFFFAOYSA-N
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Description

The compound “2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonamide group, which is a sulfur atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms . The compound also contains a trifluoromethoxy group attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, sulfonamide group, and trifluoromethoxyphenyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The presence of the pyrimidine ring, sulfonamide group, and trifluoromethoxyphenyl group could all influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could affect its solubility, stability, and reactivity.

Scientific Research Applications

Sulfonamide Inhibitors and Anticancer Research

Sulfonamide compounds have been recognized for their significant role as synthetic bacteriostatic antibiotics, with applications extending beyond bacterial infections to include antiviral, anticancer, and Alzheimer’s disease treatments. Their utility in cancer research, in particular, has been highlighted through their action as inhibitors of various enzymes and proteins involved in tumor growth and metastasis. For example, sulfonamide inhibitors have been studied for their potential in targeting tyrosine kinases, histone deacetylases, and angiogenesis, among other pathways critical to cancer development and progression (Gulcin & Taslimi, 2018).

Environmental Impact and Degradation

Polyfluoroalkyl chemicals containing sulfonamide groups have been widely utilized in industrial and commercial applications, leading to environmental concerns due to their persistence and potential toxicity. Research into the microbial degradation of these compounds provides insight into their environmental fate and effects. This includes understanding how sulfonamides and their derivatives can transform into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), compounds known for their widespread detection and regulatory scrutiny due to their toxic profiles (Liu & Avendaño, 2013).

Antitumour Properties

The development of sulfonamides has led to the discovery of their antitumour properties, alongside their well-known antibacterial, antifungal, and antiparasitic effects. This includes their role in the synthesis of bioactive substances that have shown potential in the planning and development of new antitumour agents. The simple synthesis of sulfonamides allows for a diversity of derivatives, offering a wide array of possibilities for the creation of drugs with antitumour capabilities (Azevedo-Barbosa et al., 2020).

Future Directions

The potential applications of this compound would depend on its properties and biological activity. If it does have biological activity, it could be studied further for potential use in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide is Poly(ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly(ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

This compound acts as an inhibitor of PARP-1 . PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA repair pathway . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit base excision repair (BER) components to facilitate DNA repair process and cell survival .

Pharmacokinetics

Most of the synthesized compounds similar to it were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the action of this compound is the inhibition of the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for treating genetically DNA repair-defective cancers .

Action Environment

The action environment of this compound is primarily within the cell, where it interacts with its target, PARP-1

properties

IUPAC Name

2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O5S/c12-11(13,14)22-7-3-1-6(2-4-7)17-23(20,21)8-5-15-10(19)16-9(8)18/h1-5,17H,(H2,15,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPCVTTWEIAVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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